![molecular formula C13H13FN2O2S B288449 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide](/img/structure/B288449.png)
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide, also known as FMBS, is a sulfonamide compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its binding to specific protein targets, leading to inhibition of their activity. This inhibition can result in various biochemical and physiological effects, depending on the specific target protein. For example, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells. This inhibition can lead to a decrease in tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide are dependent on the specific protein target that it binds to. Some of the effects that have been observed include inhibition of tumor growth and metastasis, reduction in inflammation, and modulation of physiological processes such as pH regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its selectivity for specific protein targets, which allows for more precise manipulation of biological processes. However, one limitation of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. One area of interest is the development of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide derivatives with improved selectivity and efficacy. Another area of interest is the exploration of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide and its effects on various physiological processes.
Synthesemethoden
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process involving the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 4-methyl-2-pyridinylamine. The resulting product is then purified through recrystallization to obtain 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in its pure form.
Wissenschaftliche Forschungsanwendungen
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and other conditions. In biochemistry, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used as a tool for studying protein-protein interactions, as it can selectively inhibit certain protein targets. In pharmacology, 4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been used to study the effects of sulfonamide compounds on various physiological processes.
Eigenschaften
Produktname |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
---|---|
Molekularformel |
C13H13FN2O2S |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
4-fluoro-3-methyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O2S/c1-9-5-6-15-13(7-9)16-19(17,18)11-3-4-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
InChI-Schlüssel |
DVCBETJCZNTNCY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Kanonische SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.